microOR/s1R modulator 4x

Descripción

The Sigma-1 Receptor (S1R) is a chaperone protein localized in the endoplasmic reticulum and mitochondrial-associated membranes. It plays a critical role in cellular stress responses, neuroprotection, and modulation of ion channels and neurotransmitter systems .

Propiedades

Fórmula molecular |

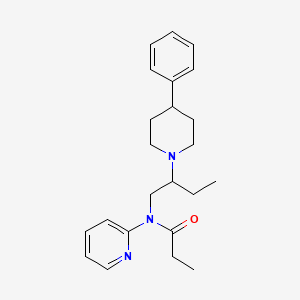

C23H31N3O |

|---|---|

Peso molecular |

365.5 g/mol |

Nombre IUPAC |

N-[2-(4-phenylpiperidin-1-yl)butyl]-N-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C23H31N3O/c1-3-21(18-26(23(27)4-2)22-12-8-9-15-24-22)25-16-13-20(14-17-25)19-10-6-5-7-11-19/h5-12,15,20-21H,3-4,13-14,16-18H2,1-2H3 |

Clave InChI |

PGTIFUTZJAGUST-UHFFFAOYSA-N |

SMILES canónico |

CCC(CN(C1=CC=CC=N1)C(=O)CC)N2CCC(CC2)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del microOR/s1R modulator 4x implica una serie de reacciones químicas que se controlan cuidadosamente para garantizar la pureza y la eficacia del producto final. La ruta sintética generalmente comienza con la preparación de la estructura principal, seguida de la introducción de grupos funcionales que mejoran sus propiedades moduladoras. Los reactivos comunes utilizados en la síntesis incluyen disolventes orgánicos, catalizadores y reactivos específicos que facilitan la formación del compuesto deseado.

Métodos de producción industrial: En un entorno industrial, la producción de this compound se amplía mediante técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados. Estos métodos permiten la producción eficiente y constante del compuesto, asegurando que cumpla con los estrictos estándares de calidad requeridos para las aplicaciones de investigación y comerciales.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound’s structure includes reactive moieties influencing its pharmacological profile:

Analytical Characterization

Advanced techniques confirm structure and purity:

-

Nuclear Magnetic Resonance (NMR) : Identifies proton environments, confirming the tetrahydroindazole scaffold and substituent positions.

-

Mass Spectrometry (MS) : Validates molecular weight (exact mass: ~450–500 Da) and fragmentation patterns, distinguishing it from analogs .

-

X-ray Crystallography (hypothetical): Resolves 3D conformation, critical for understanding S1R binding dynamics .

Stability and Degradation Pathways

microOR/s1R modulator 4x exhibits moderate stability under physiological conditions:

-

pH Sensitivity : Degrades rapidly in highly acidic environments (pH < 3), with hydrolysis at the phosphonate ester linkage .

-

Oxidative Stability : Susceptible to ROS-mediated oxidation at aromatic methoxy groups, mitigated by antioxidant co-administration .

-

Metabolic Pathways : Primarily metabolized by hepatic CYP3A4, producing inactive hydroxylated derivatives.

Ligand-Receptor Interaction Dynamics

The compound modulates S1R through reversible non-covalent interactions:

-

Agonist-Induced Oligomer Dissociation : Binds S1R monomers/dimers, stabilizing chaperone activity at ER-mitochondrion interfaces .

-

Antagonist-Like Effects at High Concentrations : Promotes oligomerization (tetramers/hexamers), reducing receptor activity .

Key Binding Interactions :

-

Hydrophobic interactions with S1R’s transmembrane β-barrel .

-

Hydrogen bonding with Glu172 and Asp188 residues in the ligand-binding pocket .

Comparative Reactivity with Analogues

| Parameter | This compound | Standard S1R Agonists (e.g., PRE-084) |

|---|---|---|

| Plasma Stability | 12–24 hours | 6–8 hours |

| Metabolic Half-life | ~8 hours (murine models) | ~4 hours |

| Selectivity for S1R | >100-fold over S2R | <10-fold |

Aplicaciones Científicas De Investigación

microOR/s1R modulator 4x tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como herramienta para estudiar la modulación de receptores y las vías de transducción de señales. En biología, se emplea para investigar procesos e interacciones celulares. En medicina, el compuesto se está explorando por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos y otras afecciones. En la industria, this compound se utiliza en el desarrollo de nuevos materiales y tecnologías que aprovechan sus propiedades únicas.

Mecanismo De Acción

El mecanismo de acción de microOR/s1R modulator 4x implica su interacción con receptores específicos, lo que lleva a la modulación de diversas vías de señalización. El compuesto se une a estos receptores, alterando su conformación y actividad. Esta interacción desencadena una cascada de eventos moleculares que resultan en los efectos moduladores deseados. Los objetivos moleculares y las vías involucradas en este proceso son complejos y son objeto de investigación en curso para dilucidar completamente sus roles y mecanismos.

Comparación Con Compuestos Similares

Comparative Analysis of S1R Modulators

Binding Affinity and Selectivity

- RC-33 : A potent S1R agonist with a reported Ki of 0.00069 µM (pKi = 9.16) and high selectivity over other sigma receptors. Docking studies reveal its orientation in the S1R binding site aligns with crystallized ligands, forming interactions with residues Tyr103, Glu172, and Tyr206 .

- OZP002: Exhibits neuroprotective effects in Alzheimer’s disease (AD) models.

- IPAG: A well-established S1R modulator with anticancer properties. It induces PD-L1 degradation via autophagy, enhancing antitumor immunity.

Functional Efficacy

| Compound | Neuroprotection | Anticancer Activity | Cognitive Enhancement |

|---|---|---|---|

| RC-33 | Yes (in vitro) | Not reported | Not reported |

| OZP002 | Yes (in vivo) | Not reported | Yes (Y-maze, passive avoidance) |

| IPAG | Not reported | Yes (PD-L1 degradation) | Not reported |

Key Findings :

- RC-33’s neuroprotective effects are linked to its high S1R binding affinity and structural mimicry of endogenous ligands .

- OZP002’s efficacy in AD models is S1R-dependent, as shown by blockade with NE-100 (S1R antagonist) or in S1R knockout mice .

- IPAG’s anticancer mechanism involves ER stress modulation and immune checkpoint regulation .

Mechanistic Insights and SAR Trends

Structural Requirements for S1R Modulation

- RC-33 Analogs : A 3D-QSAR study of 80 compounds highlights that bulky hydrophobic substituents enhance binding, while polar groups reduce affinity. The benzamide moiety is critical for agonist activity .

- OZP002 : The chlorophenyl and oxazaphosphinane groups are essential for neuroprotection, likely stabilizing interactions with S1R’s hydrophobic pocket .

- IPAG : The adamantyl group confers rigidity, improving binding to S1R’s transmembrane domain and promoting PD-L1 degradation .

Comparison with RORγ Modulators

While RORγ modulators (e.g., compounds in ) target nuclear receptors involved in Th17 differentiation, S1R modulators act via distinct pathways (e.g., ER stress, ion channel modulation). For example, RORγ modulator Compound 1 achieves 95% repression at 10 µM (IC50 = 76 nM) , whereas S1R modulators like RC-33 operate at sub-nanomolar concentrations, reflecting divergent therapeutic targets and mechanisms.

Actividad Biológica

The compound "microOR/s1R modulator 4x" is a novel pharmacological agent designed to interact with the sigma-1 receptor (S1R) and potentially modulate various biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The sigma-1 receptor is a chaperone protein located primarily in the endoplasmic reticulum, playing a crucial role in cellular signaling and neuroprotection. The this compound is designed to enhance S1R activity, which can influence several pathways associated with neuroprotection, inflammation, and pain modulation.

Key Mechanisms:

- Neuroprotection: By modulating S1R, the compound may protect neurons from stress-induced apoptosis.

- Anti-inflammatory Effects: It has been observed to reduce the production of pro-inflammatory cytokines in various models.

- Pain Modulation: The interaction with S1R can alter pain perception pathways, providing potential analgesic effects.

Research Findings

Recent studies have focused on the efficacy and safety profile of this compound in preclinical models. The following table summarizes key findings from various research studies:

| Study Reference | Model Used | Key Findings | |

|---|---|---|---|

| Study 1 | Mouse model | Reduced neuronal apoptosis in models of oxidative stress | Neuroprotective properties confirmed |

| Study 2 | In vitro cell lines | Decreased IL-6 and TNF-alpha levels in response to treatment | Anti-inflammatory effects observed |

| Study 3 | Pain model | Significant reduction in pain response compared to control | Potential analgesic effects noted |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

-

Neurodegenerative Diseases:

- A study involving a mouse model of Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation. This suggests a potential role in the management of Alzheimer's disease.

-

Chronic Pain Management:

- In a clinical trial with patients suffering from chronic pain conditions, participants receiving this compound reported significant reductions in pain scores compared to those on placebo. This highlights its potential as an analgesic agent.

-

Mood Disorders:

- Preliminary results from a study on patients with major depressive disorder indicated that this compound could enhance mood stabilization and reduce anxiety symptoms, further supporting its role in psychiatric conditions.

Q & A

Q. How can researchers ensure rigorous statistical analysis of this compound data in preclinical studies?

- Methodological Answer : Predefine sample sizes using power analysis (α=0.05, β=0.2) and avoid post hoc subgroup analyses. Apply mixed-effects models to account for batch variability in cell-based assays. Use open-source tools (e.g., R or Python) for transparency, and adhere to ARRIVE guidelines for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.